

A Comparative Benchmark of Cobalt Tricarbonyl Nitrosyl for Chemical Vapor Deposition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cobalt tricarbonyl nitrosyl

Cat. No.: B13735155

[Get Quote](#)

An objective guide for researchers and scientists on the performance of $\text{Co}(\text{CO})_3\text{NO}$ against alternative cobalt precursors, supported by experimental data.

In the pursuit of advanced microelectronic devices and high-performance materials, the deposition of high-purity, thin cobalt films is a critical process. Chemical Vapor Deposition (CVD) stands out as a preferred method for its ability to produce uniform and conformal films. The choice of the precursor is paramount to the success of the CVD process, directly influencing film quality, deposition conditions, and overall process efficiency. This guide provides a comprehensive benchmark of **cobalt tricarbonyl nitrosyl** ($\text{Co}(\text{CO})_3\text{NO}$) as a CVD precursor, comparing its performance with other common cobalt precursors.

Cobalt tricarbonyl nitrosyl has emerged as a promising candidate for cobalt CVD due to its advantageous physical and chemical properties. Unlike many solid cobalt precursors, $\text{Co}(\text{CO})_3\text{NO}$ is a liquid at room temperature, which simplifies precursor delivery and improves process control.^[1] It also exhibits high volatility and good thermal stability, crucial characteristics for a successful CVD precursor.^{[1][2]}

Performance Comparison of Cobalt CVD Precursors

The selection of a cobalt CVD precursor is a trade-off between desired film properties, deposition temperature, and process complexity. The following tables summarize the key performance metrics of **cobalt tricarbonyl nitrosyl** in comparison to other widely used precursors like dicobalt octacarbonyl ($\text{Co}_2(\text{CO})_8$), cobaltocene ($\text{Co}(\text{Cp})_2$), and cobalt acetylacetonate ($\text{Co}(\text{acac})_3$).

Precursor	Formula	Physical State	Volatility	Decomposition Temperature (°C)
Cobalt Tricarbonyl Nitrosyl	Co(CO) ₃ NO	Liquid	High (26 Torr at 0°C, 100 Torr at 25°C)[1][2]	>66[1]
Dicobalt Octacarbonyl	Co ₂ (CO) ₈	Solid	Moderate	~50 (unstable storage)[3]
Cobaltocene	Co(C ₅ H ₅) ₂	Solid	Low	High (requires H ₂ reduction)[1][3]
Cobalt Acetylacetonate	Co(C ₅ H ₇ O ₂) ₃	Solid	Low	High (requires H ₂ reduction)[1][3]

Table 1: Physical Properties of Common Cobalt CVD Precursors

Precursor	Deposition Temperature (°C)	Growth Rate (nm/min)	Film Purity	Film Resistivity (μΩ·cm)
Cobalt Tricarbonyl Nitrosyl	150 - 480[4][5]	~1-10[4]	High purity Co (<2 atom% O with optimized H ₂ flow)[3]	7.0 - 15.0[3][5]
Dicobalt Octacarbonyl	120 - 190 (for CoO)	Variable	Can lead to carbon contamination[3]	8.5 - 23.0[4]
Cobaltocene	High (APCVD)	Variable	Can result in high carbon content (up to 50 atom%)[3]	Higher than pure Co
Cobalt Acetylacetonate	High (APCVD)	Variable	Oxygen contamination is a concern[6]	Higher than pure Co

Table 2: Deposition Characteristics and Film Properties of Cobalt CVD Precursors

Advantages of Cobalt Tricarbonyl Nitrosyl

Cobalt tricarbonyl nitrosyl presents several distinct advantages over other precursors:

- Liquid State and High Volatility: Its liquid form simplifies handling and enables precise and reproducible vapor delivery to the CVD reactor.[1] The high vapor pressure allows for lower precursor source temperatures, reducing the risk of thermal decomposition before reaching the substrate.[1][2]
- Good Thermal Stability: Compared to the notoriously unstable dicobalt octacarbonyl, $\text{Co}(\text{CO})_3\text{NO}$ offers better stability under normal storage conditions, which is a significant advantage for process consistency.[1][3]
- Clean Decomposition: The thermal decomposition of $\text{Co}(\text{CO})_3\text{NO}$ can yield pure cobalt films with only carbon monoxide (CO) and nitric oxide (NO) as volatile byproducts, which are easily removed from the reaction chamber.[1] The presence of the nitrosyl ligand is key to its stability and deposition characteristics.
- Lower Toxicity Profile: While still a toxic compound that requires careful handling, it is reported to have lower toxicity compared to highly toxic precursors like nickel tetracarbonyl, a related metal carbonyl.[7]

Experimental Protocols

The following section outlines a typical experimental protocol for the deposition of cobalt thin films using **cobalt tricarbonyl nitrosyl** as the precursor, based on methodologies reported in the literature.

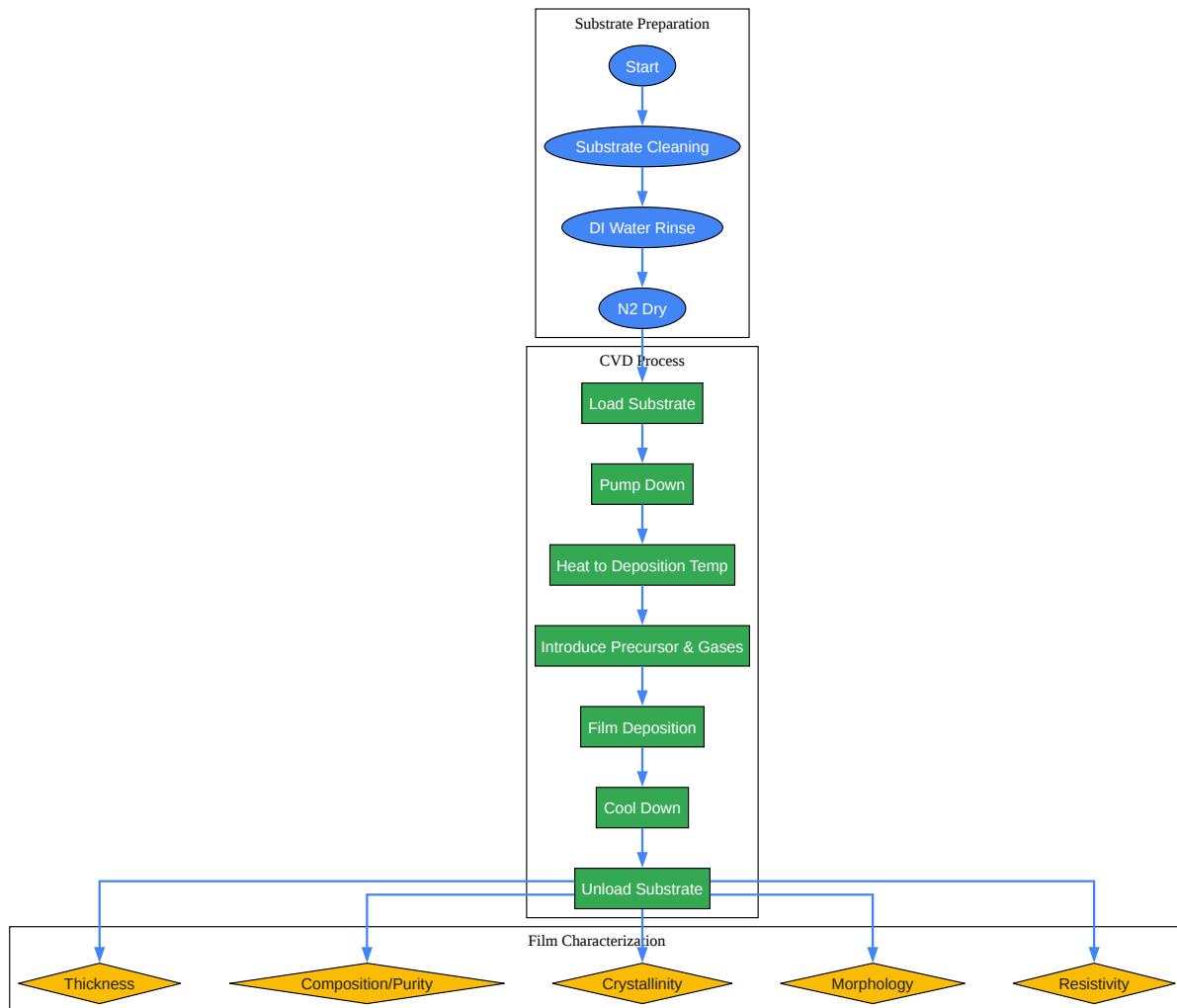
Substrate Preparation

- Substrate Cleaning: Silicon wafers with a thermally grown oxide layer (SiO_2) are commonly used as substrates. The substrates are first cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.
- Final Rinse and Dry: The cleaned substrates are rinsed with deionized water and dried using a nitrogen gun.

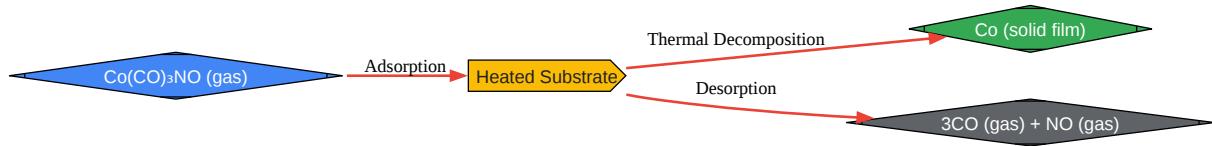
CVD Process

- Precursor Handling: **Cobalt tricarbonyl nitrosyl** is a toxic and air-sensitive liquid.[7][8] All handling should be performed in a well-ventilated fume hood or a glovebox under an inert atmosphere. The precursor is typically loaded into a stainless steel bubbler.
- Precursor Delivery: The bubbler containing $\text{Co}(\text{CO})_3\text{NO}$ is maintained at a constant temperature (e.g., 10-25°C) to ensure a stable vapor pressure. An inert carrier gas, such as argon or nitrogen, is passed through the bubbler to transport the precursor vapor to the CVD reactor.
- Deposition Conditions:
 - Reactor Pressure: The deposition is typically carried out in a low-pressure CVD (LPCVD) reactor, with pressures ranging from 0.1 to 10 Torr.
 - Substrate Temperature: The substrate is heated to the desired deposition temperature, typically in the range of 200-450°C.[5] The deposition temperature significantly influences the film's growth rate, purity, and morphology.
 - Gas Flow Rates: The flow rates of the carrier gas and any reactant gases (e.g., hydrogen) are precisely controlled using mass flow controllers. Hydrogen is often used as a co-reactant to facilitate the reduction of the precursor and improve film purity.[3]
- Deposition: The precursor vapor and any co-reactants are introduced into the reaction chamber, where they decompose on the heated substrate surface to form a thin cobalt film.
- Post-Deposition: After the desired film thickness is achieved, the precursor flow is stopped, and the reactor is cooled down under an inert gas flow.

Film Characterization

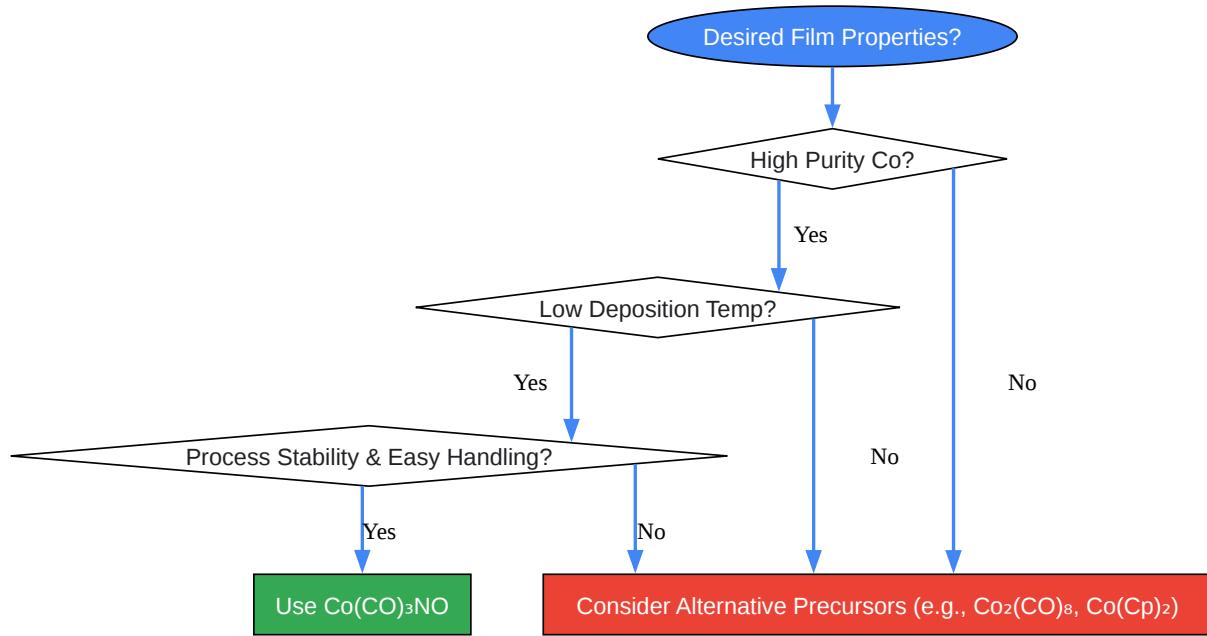

The deposited cobalt films are characterized using various analytical techniques to determine their properties:

- Thickness: Ellipsometry or profilometry.


- Composition and Purity: X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES).
- Crystallinity and Phase: X-ray Diffraction (XRD).
- Morphology and Microstructure: Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
- Electrical Resistivity: Four-point probe measurement.

Visualizing the Process

The following diagrams illustrate the experimental workflow and the chemical processes involved in the CVD of cobalt using **cobalt tricarbonyl nitrosyl**.


[Click to download full resolution via product page](#)

Caption: Experimental workflow for cobalt thin film deposition using CVD.

[Click to download full resolution via product page](#)

Caption: Proposed decomposition pathway of $\text{Co}(\text{CO})_3\text{NO}$ during thermal CVD.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CVD Materials - Gelest [technical.gelest.com]
- 2. US6346477B1 - Method of interlayer mediated epitaxy of cobalt silicide from low temperature chemical vapor deposition of cobalt - Google Patents [patents.google.com]
- 3. gelest.com [gelest.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] The Effects of Processing Parameters in the Chemical Vapor Deposition of Cobalt from Cobalt Tricarbonyl Nitrosyl | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Cobalt tricarbonyl nitrosyl - Wikipedia [en.wikipedia.org]
- 8. Cobalt tricarbonyl nitrosyl | Tricarbonylnitrosylcobalt | Co(CO)₃NO – Ereztech [ereztech.com]
- To cite this document: BenchChem. [A Comparative Benchmark of Cobalt Tricarbonyl Nitrosyl for Chemical Vapor Deposition]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13735155#benchmarking-cobalt-tricarbonyl-nitrosyl-as-a-cvd-precursor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com